Ciglitazone, (S)-

Chiral pharmacology Stereochemistry Analytical reference standard

Racemic ciglitazone introduces stereochemical variability that confounds PPARγ pharmacology and chiral method development. (S)-Ciglitazone (CAS 96207-23-7) provides a defined single enantiomer for reproducible results. - Potent PPARγ agonist (EC50=3.0 μM); ≥33-fold selective over PPARα/δ - Essential reference for chiral HPLC/CE/SFC validation and ICH Q6A compliance - Validated PPARγ-independent apoptosis inducer in glioma, prostate, and leukemia models (≥30 μM) - High-resolution co-crystal structure (PDB: 6O68) available for computational docking

Molecular Formula C18H23NO3S
Molecular Weight 333.4 g/mol
CAS No. 96207-23-7
Cat. No. B12713418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiglitazone, (S)-
CAS96207-23-7
Molecular FormulaC18H23NO3S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
InChIInChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21)/t15-/m0/s1
InChIKeyYZFWTZACSRHJQD-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Ciglitazone: Defined Single-Enantiomer PPARγ Agonist


(S)-Ciglitazone is the single (S)-enantiomer of the prototypical thiazolidinedione (TZD) compound ciglitazone, developed by Takeda Pharmaceuticals in the early 1980s as the founding member of the glitazone class [1]. The compound acts as a potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist, binding to the PPARγ ligand-binding domain with an EC50 of 3.0 μM and exhibiting at least 33-fold selectivity over PPARα and PPARδ subtypes . While the racemic form (CAS 74772-77-3) was advanced to clinical trials but never marketed due to liver toxicity concerns, (S)-Ciglitazone has been resolved to defined absolute stereochemistry (S-configuration at C-5 of the thiazolidinedione ring) and registered under a distinct CAS number (96207-23-7) for use as a reference standard in chiral analytical methods and stereochemistry-defined pharmacological studies [2][3].

1
Chiral reference-standard workflow — defined (S)-enantiomer with confirmed absolute stereochemistry supports chiral analytical method development
2
Stereochemistry-defined PPARγ tool compound — single-enantiomer form enables enantiomer-attribution review in nuclear receptor studies
3
PPARγ signaling assay context — reported PPARγ agonist with selectivity over PPARα/δ; supports pathway-response study fit

Why (S)-Ciglitazone Is Not Interchangeable with Racemic or Other TZDs


Substitution of (S)-Ciglitazone (CAS 96207-23-7) with racemic ciglitazone (CAS 74772-77-3) introduces the (R)-enantiomer (CAS 96207-24-8) as an uncontrolled variable with its own pharmacological and physicochemical profile. Although the enantiomers of ciglitazone exhibit essentially equivalent antihyperglycemic potency in animal models [1], their stereochemistry-dependent interactions with chiral biological environments—including differential binding to PPARγ co-regulatory proteins, distinct metabolic fates, and potential for chiral inversion under physiological pH—can confound data interpretation [2]. Critically, racemic ciglitazone is a mixture whose exact enantiomeric composition may vary between batches and over time due to the stereolabile C-5 proton of the thiazolidinedione ring, whereas (S)-Ciglitazone provides a defined, homogeneous stereochemical entity essential for reproducible quantitative pharmacology, structural biology, and chiral analytical method development [3]. Furthermore, substitution of ciglitazone altogether with other TZDs such as rosiglitazone or pioglitazone is scientifically invalid due to substantial differences in PPARγ binding affinity, off-target profiles, hepatotoxicity, and PPARγ-independent antitumor potency detailed in Section 3.

Target
(S)-Ciglitazone CAS 96207-23-7Single defined enantiomer; 1/1 stereocenter confirmed; homogeneous stereochemical entity
Risk 1
Racemic ciglitazone CAS 74772-77-3Undefined ~50:50 mixture; C-5 proton lability may shift enantiomeric composition; stereochemical-control context may not transfer
Risk 2
Rosiglitazone / PioglitazoneDifferent PPARγ affinity tier; PPARγ-independent cell-model response context may differ; off-target profile and toxicity endpoint context may not transfer

Quantitative Evidence for Differentiated Selection of (S)-Ciglitazone


Absolute Stereochemical Identity and Chiral Purity

(S)-Ciglitazone (CAS 96207-23-7) is defined by a single stereocenter at the C-5 position of the thiazolidinedione ring with absolute (S)-configuration, as confirmed by X-ray crystallographic correlation [1]. In contrast, racemic ciglitazone (CAS 74772-77-3) is an equimolar mixture of (S)- and (R)-enantiomers (CAS 96207-24-8). The prototypical separation and asymmetric transformation study by Sohda et al. (1984) achieved optical resolution of the racemate using optically active 1-phenylethylamines, yielding the individual enantiomer salts in up to quantitative yields with optical purities determined by NMR [2]. The UNII registry distinguishes the (S)-enantiomer (2IHS330CY9) from the racemate, with relationship annotation RACEMATE -> ENANTIOMER, confirming its distinct regulatory and scientific identity [3].

Stereochemical Identity
Reported
Single (S)-enantiomer; 1 defined stereocenter / 1; absolute configuration confirmed by X-ray crystallography
Supports stereochemical-control study fit
Racemate introduces undefined (R)-enantiomer as uncontrolled variable
Chiral pharmacology Stereochemistry Analytical reference standard Enantioselective assay development

PPARγ Binding Affinity and Subtype Selectivity Profile

Ciglitazone exhibits a PPARγ EC50 of 3.0 μM in transactivation assays, which is approximately 15-fold less potent than rosiglitazone (EC50 = 0.2 μM) and approximately 4.3-fold less potent than pioglitazone (EC50 = 0.69 μM) [1]. Despite lower absolute potency, ciglitazone maintains substantial PPARγ selectivity: Tocris Bioscience reports at least 33-fold selectivity over PPARα and PPARδ . In a validated reporter cell line panel (HG5LN cells expressing GAL4-PPAR LBD chimeras), ciglitazone at 10 μM activated PPARγ to approximately 80% of the maximal rosiglitazone response, while showing minimal activation of PPARα and PPARδ at the same concentration [2]. This places ciglitazone in a distinct affinity tier relative to the high-affinity clinical TZDs, making it a preferred tool compound for studying PPARγ partial agonism and for experimental designs where high-potency full agonists may produce ceiling effects or excessive receptor occupancy.

PPARγ Binding
Cross-study comparable
EC50 = 3.0 μM
Supports PPARγ pathway study fit
≥33-fold selectivity over PPARα/δ reported; lower affinity tier vs. rosiglitazone
PPARγ pharmacology Nuclear receptor selectivity Diabetes research Adipogenesis

PPARγ-Independent Antitumor Potency

Among TZDs, ciglitazone and troglitazone exhibit significantly more potent PPARγ-independent antitumor effects than rosiglitazone and pioglitazone. In T98G glioblastoma cells, ciglitazone at concentrations ≥30 μM induced caspase-3 activation and apoptosis independently of PPARγ, as demonstrated by the persistence of cell death upon PPARγ knockdown by siRNA and upon co-treatment with the irreversible PPARγ antagonist GW9662 [1]. Critically, pretreatment with GW9662 enhanced ciglitazone-induced cell death, indicating that PPARγ signaling may partially protect against the PPARγ-independent apoptotic mechanism [1]. In Jurkat T cells, ciglitazone and troglitazone provoked rapid and dose-dependent cell death, whereas rosiglitazone did not alter cell viability, establishing a clear functional bifurcation within the TZD class [2]. This PPARγ-independent antitumor activity has been mechanistically linked to Bcl-2/Bcl-xL inhibition, proteasomal degradation of cell cycle regulatory proteins, and transcriptional repression of androgen receptor through Sp1 degradation [3].

Cell-Model Response
Reported
Ciglitazone ≥30 μM induces caspase-3 activation and apoptosis in T98G glioma cells; PPARγ-independent (confirmed by siRNA knockdown and GW9662 co-treatment)
Supports apoptosis pathway-response interpretation
Rosiglitazone shows no effect in comparable models; data to verify in target cell model
Cancer pharmacology PPARγ-independent apoptosis Glioma Prostate cancer Cell cycle arrest

Hepatotoxicity Profile and Toxicogenomic Signature

In a comparative hepatotoxicity study of five PPARγ agonists (ciglitazone, pioglitazone, rosiglitazone, troglitazone, and JTT-501) on rat primary hepatocytes and human HepG2 cells, gene expression profiling and cytotoxicity data clearly distinguished ciglitazone and troglitazone as a more hepatotoxic cluster, separate from the less toxic rosiglitazone and pioglitazone cluster [1]. Genes differentially expressed between the ciglitazone/troglitazone group and the rosiglitazone/pioglitazone group were enriched in necrotic, apoptotic, and cell proliferative pathways [1]. In the HepG2 mitochondrial membrane potential (MMP) assay, ciglitazone showed an IC50 of 8.22 ± 1.60 (qHTS-HepG2) for MMP decrease, indicating mitochondrial toxicity [2]. The clustering of compounds based on chemical structural descriptors showed strong agreement with cytotoxicity and gene expression clustering, confirming a structure-toxicity relationship that distinguishes first-generation TZDs (ciglitazone, troglitazone) from second-generation agents (rosiglitazone, pioglitazone) [1].

Hepatotoxicity Endpoint
Reported
Clusters with troglitazone in hepatotoxicity gene expression; mitochondrial membrane potential IC50 = 8.22 μM (HepG2, qHTS-MMP)
Supports DILI model comparison
Gene expression profile distinct from rosiglitazone/pioglitazone cluster
Hepatotoxicity Drug safety Toxicogenomics Drug-induced liver injury

Off-Target Enzyme Inhibition: Carbonic Anhydrase II and G6PD

Ciglitazone inhibits two erythrocyte enzymes implicated in drug-induced anemia: carbonic anhydrase II (CA II) and glucose-6-phosphate dehydrogenase (G6PD). In vitro enzyme activity measurements using purified human erythrocyte CA II and G6PD demonstrated that ciglitazone inhibits CA II hydratase activity with an IC50 of 0.0063 mM (6.3 μM), CA II esterase activity with an IC50 of 0.047 mM (47 μM), and G6PD activity with an IC50 of 0.067 mM (67 μM) [1]. These IC50 values are in the same concentration range as ciglitazone's PPARγ EC50 (3–10 μM commonly used in cell-based assays), indicating that CA II inhibition may be a pharmacologically relevant off-target effect at concentrations routinely employed in in vitro experiments [1]. While no equivalent head-to-head enzyme inhibition data are available for the individual enantiomers, this off-target profile is established for the racemate; procurement of the (S)-enantiomer enables investigation of whether these enzyme inhibitory activities are stereospecific, which is currently unknown.

Off-Target Activity
Cross-study
CA II hydratase IC50 = 6.3 μM
Supports off-target review context
Overlaps with PPARγ activation range; stereospecificity unknown
Off-target pharmacology Enzyme inhibition Carbonic anhydrase G6PD Anemia mechanisms

Prototypical TZD Scaffold for Structure-Based Drug Design

Ciglitazone is the prototypical TZD for which the core pharmacophore was first established, providing the structural template from which all subsequent clinical glitazones (troglitazone, rosiglitazone, pioglitazone) were derived [1]. The X-ray crystal structure of ciglitazone bound to human PPARγ ligand binding domain (LBD) has been determined at high resolution (PDB: 6O68), revealing the canonical TZD binding mode in which the thiazolidinedione headgroup engages the AF-2 helix (H12) activation function through a network of hydrogen bonds with residues including Ser289, His323, His449, and Tyr473 [2]. In a comparative crystallographic analysis of 10 TZD-bound PPARγ LBD structures, ciglitazone exhibited a binding pose structurally conserved with other TZDs but with subtle differences in the orientation of the cyclohexylmethoxy tail group relative to rosiglitazone's pyridinylamino-ethoxy tail and pioglitazone's pyridinyl-ethoxy tail, providing a distinct starting point for structure-guided medicinal chemistry [2]. Unlike rosiglitazone and pioglitazone, ciglitazone contains a cyclohexyl ring lacking heteroatom hydrogen-bonding capability, making it a cleaner scaffold for studying hydrophobic pocket interactions.

Structural Template
Class-level
PDB: 6O68 — human PPARγ LBD co-crystallized with ciglitazone; prototypical TZD pharmacophore with cyclohexylmethoxy tail group
Supports structure-guided design context
Cyclohexyl tail lacks heteroatom H-bonding; distinct from clinical TZDs
Structural biology X-ray crystallography Structure-based drug design PPARγ LBD TZD pharmacophore

Research and Industrial Application Scenarios for (S)-Ciglitazone


Chiral Analytical Method Development and Enantiomeric Purity Validation

(S)-Ciglitazone (CAS 96207-23-7) serves as an essential single-enantiomer reference standard for the development and validation of chiral HPLC, chiral CE, and chiral SFC methods used to determine the enantiomeric purity of TZD drug substances and formulations [1]. Given that the C-5 proton of the thiazolidinedione ring is stereolabile and the enantiomers of glitazones can undergo pH-dependent racemization, the availability of a defined (S)-enantiomer standard with documented absolute configuration is critical for establishing system suitability parameters, determining enantiomer elution order, and quantifying chiral inversion kinetics in stability studies [2]. Regulatory compliance for chiral drug substance characterization (ICH Q6A) requires enantiomer-specific reference materials; (S)-Ciglitazone fills this role for the prototypical TZD scaffold.

PPARγ-Independent Cancer Pharmacology Studies

Ciglitazone is a preferred pharmacological probe for investigating PPARγ-independent antitumor mechanisms, as demonstrated in glioma (T98G, U-87 MG, A172), prostate cancer (LNCaP), bladder cancer (T24, RT4), Jurkat T-cell leukemia, and melanoma models [1][2]. Unlike rosiglitazone and pioglitazone, which show minimal PPARγ-independent cytotoxicity, ciglitazone at ≥30 μM robustly induces caspase-3-mediated apoptosis independently of PPARγ—a phenotype validated by siRNA knockdown and GW9662 co-treatment experiments [1]. Researchers in oncology should procure ciglitazone (or its defined (S)-enantiomer) specifically, as substitution with rosiglitazone or pioglitazone will fail to reproduce PPARγ-independent cell death phenotypes central to this research area.

Drug-Induced Liver Injury and Toxicogenomics Research

Ciglitazone is an established first-generation TZD comparator in hepatotoxicity and toxicogenomics studies, where its gene expression signature clusters with troglitazone (a known clinical hepatotoxin withdrawn for liver failure) and is clearly separable from the less hepatotoxic rosiglitazone/pioglitazone cluster [1]. Studies using rat primary hepatocytes and human HepG2 cells have validated that ciglitazone induces differential expression of genes in necrotic, apoptotic, and cell proliferative pathways [1]. Procurement of ciglitazone (or its (S)-enantiomer for stereochemistry-controlled experiments) is essential for pharmaceutical safety programs benchmarking novel PPARγ agonist candidates against reference hepatotoxins and for building predictive DILI models.

Structure-Based Drug Design and PPARγ Pharmacophore Modeling

The high-resolution X-ray crystal structure of ciglitazone co-crystallized with human PPARγ LBD (PDB: 6O68) provides a validated structural template for computational docking, molecular dynamics simulations, and pharmacophore modeling in PPARγ drug discovery programs [1]. Ciglitazone's structurally simpler cyclohexylmethoxy tail group—lacking the heteroatom functionality of rosiglitazone's pyridinylamino and pioglitazone's pyridinyl moieties—offers a distinct chemical starting point for designing novel PPARγ ligands with improved selectivity or reduced off-target profiles [1]. Medicinal chemistry teams requiring defined stereochemistry for co-crystallization or SAR studies should specifically procure (S)-Ciglitazone to ensure homogeneous ligand occupancy and interpretable electron density maps.

Application
Selection Property
Validation Focus
Chiral analytical method development
Stereochemical reference control
Chiral purity and inversion kinetics
PPARγ-independent cancer cell-model studies
Cell-model endpoint review
Apoptosis pathway-response interpretation
Drug-induced liver injury research
Toxicity endpoint context
DILI model comparison
Structure-based drug design
Defined stereochemistry scaffold
Crystallographic model validation
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